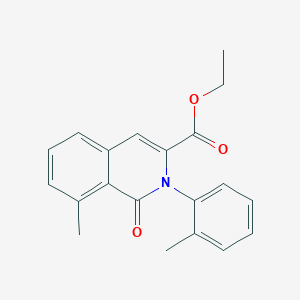
(1-(Thiazol-2-yl)pyrrolidin-2-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Thiazol-2-yl)pyrrolidin-2-yl)methanamine hydrochloride is a compound that features a thiazole ring and a pyrrolidine ring The thiazole ring consists of sulfur and nitrogen atoms, while the pyrrolidine ring is a five-membered nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Thiazol-2-yl)pyrrolidin-2-yl)methanamine hydrochloride typically involves the formation of the thiazole and pyrrolidine rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The pyrrolidine ring can be formed through the reduction of pyrrolidin-2-ones or via cyclization reactions involving amines and aldehydes .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The final step typically involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(Thiazol-2-yl)pyrrolidin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted thiazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.
Applications De Recherche Scientifique
(1-(Thiazol-2-yl)pyrrolidin-2-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of (1-(Thiazol-2-yl)pyrrolidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dabrafenib: A thiazole-containing anticancer drug.
Dasatinib: Another thiazole-containing anticancer agent.
Patellamide A: A natural product with a thiazole ring.
Ixabepilone: A thiazole-containing anticancer drug.
Epothilone: A thiazole-containing compound with anticancer properties.
Uniqueness
(1-(Thiazol-2-yl)pyrrolidin-2-yl)methanamine hydrochloride is unique due to its specific combination of a thiazole and pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Propriétés
Formule moléculaire |
C8H14ClN3S |
|---|---|
Poids moléculaire |
219.74 g/mol |
Nom IUPAC |
[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H13N3S.ClH/c9-6-7-2-1-4-11(7)8-10-3-5-12-8;/h3,5,7H,1-2,4,6,9H2;1H |
Clé InChI |
OUFSAOISNMQLGS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C2=NC=CS2)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl pentanoate](/img/structure/B13966301.png)


![8-Bromo-4-methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL](/img/structure/B13966313.png)
![3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]methyl}-3-ethyloxetane](/img/structure/B13966318.png)

![tert-Butyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13966329.png)
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13966331.png)
![Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol](/img/structure/B13966347.png)



![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-pyrazol-1-ylcarbonimidoyl]carbamate](/img/structure/B13966370.png)

